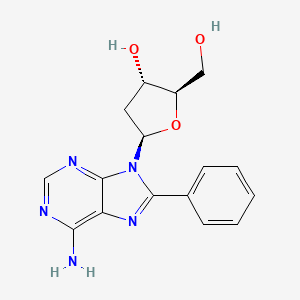

Adenosine, 2'-deoxy-8-phenyl-

Description

Significance of Modified Nucleosides in Biological Research

Nucleosides are the fundamental building blocks of DNA and RNA, the molecules that carry the genetic blueprint of all known life forms. nih.gov Beyond this primary role, they are also vital in cellular metabolism and signaling. biosynth.com Scientists can create "modified nucleosides" by making precise chemical changes to the natural nucleoside structure, either on the sugar component or the nucleobase itself. biosynth.combldpharm.com

These modifications create powerful tools for a wide range of research applications:

Therapeutic Agents: Modified nucleosides are a cornerstone of medicinal chemistry, forming the basis for many antiviral and anticancer drugs. By mimicking natural nucleosides, they can be incorporated into the DNA or RNA of viruses or cancer cells, disrupting their replication and growth. biosynth.combldpharm.com

Probing Molecular Mechanisms: In chemical biology, these analogues are used as probes to study the complex functions of nucleic acids and the enzymes that interact with them, such as DNA polymerases. nih.gov By replacing standard nucleosides with modified versions, researchers can investigate the necessity of specific chemical features, like hydrogen bonds, for DNA stability and replication. nih.gov

Diagnostic Tools: When equipped with reporter groups like fluorescent tags, modified nucleosides allow for the real-time tracking and quantification of nucleic acids within cells, providing insights into their location, structure, and interactions. bldpharm.comresearchgate.net

Overview of Purine (B94841) C8 Modifications and their Research Implications

The purine ring system, found in the nucleosides adenosine (B11128) and guanosine, offers several positions for chemical modification. The C8 position is particularly noteworthy. Attaching a substituent, especially a bulky one like a phenyl group, to this carbon atom can dramatically influence the molecule's properties and its behavior within a DNA strand. mdpi.com

A key consequence of C8 modification is its effect on the conformation of the glycosidic bond, the link between the nucleobase and the sugar. C8-substituted purines tend to favor a syn conformation, a rotational orientation that is different from the typical anti conformation found in standard B-DNA. rsc.org This induced conformational change is a powerful tool for studying DNA structure. For instance, C8-substituted guanine (B1146940) nucleosides are potent inducers of the transition from the common right-handed B-DNA to the less common left-handed Z-DNA helix. rsc.orgnih.gov This has led to hypotheses linking Z-DNA formation to genetic diseases and cancer. rsc.org

Furthermore, C8-aryl adducts, which can be formed when chemicals react with the C8-site of guanine, can alter the genetic coding properties of DNA, leading to mutations. nih.gov Studying these modifications helps scientists understand the mechanisms of chemical carcinogenesis and DNA repair.

Contextualization of 2'-Deoxy-8-phenyladenosine as a Key Analogue and Building Block

2'-Deoxy-8-phenyladenosine is a prime example of a C8-modified purine nucleoside that serves as both a crucial research tool and a versatile synthetic building block. acs.org The introduction of the phenyl group at the C8 position creates a sterically demanding analogue that can be incorporated into synthetic DNA strands, known as oligonucleotides.

This specific modification allows researchers to:

Investigate DNA Conformation: The bulky phenyl group influences the local DNA structure, making it a valuable probe for studying conformational dynamics, such as the B-Z DNA transition. nih.gov

Probe DNA-Protein Interactions: By placing this analogue at specific sites, scientists can examine how the size and shape of a nucleoside affect the binding and activity of DNA-processing enzymes. nih.gov

Develop Novel Therapeutics: As a building block, 2'-Deoxy-8-phenyladenosine can be used in the synthesis of more complex molecules. For example, it has been incorporated into adenosine 5'-diphosphoribose (ADPR) analogues to create antagonists for specific cellular receptors, demonstrating its potential in drug discovery. acs.org

The synthesis of 2'-Deoxy-8-phenyladenosine and related C8-aryl nucleosides is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which efficiently joins the purine core with a phenyl group. acs.orgiucr.org

Data Snapshot

Below are tables summarizing key information related to the compounds and concepts discussed in this article.

Table 1: Properties and Significance of 2'-Deoxy-8-phenyladenosine

| Property | Description | Research Significance |

|---|---|---|

| Classification | C8-Aryl Purine Nucleoside Analogue | A modified version of the natural DNA component, 2'-deoxyadenosine (B1664071). nih.gov |

| Key Structural Feature | Phenyl group covalently bonded to the C8 position of the adenine (B156593) base. | The bulky phenyl group induces specific conformational preferences. rsc.org |

| Primary Conformational Effect | Promotes a syn conformation around the glycosidic bond. | Influences local and global DNA structure, such as inducing Z-DNA. rsc.org |

| Synthetic Utility | Building block for modified oligonucleotides and complex molecular probes. | Used in Suzuki and Stille cross-coupling reactions for synthesis. acs.org |

| Application in Medicinal Chemistry | Foundation for designing enzyme/receptor antagonists. | Incorporated into structures like 8-phenyl-2'-deoxy-ADPR to inhibit TRPM2 channels. acs.org |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2'-Deoxy-8-phenyladenosine |

| 2'-deoxyadenosine |

| Adenosine |

| Guanine |

| Adenosine 5'-diphosphoribose (ADPR) |

| 8-phenyl-2'-deoxy-ADPR |

| 2'-deoxyguanosine |

| 5-methylcytosine |

| Cytosine |

Structure

2D Structure

Properties

CAS No. |

603106-83-8 |

|---|---|

Molecular Formula |

C16H17N5O3 |

Molecular Weight |

327.34 g/mol |

IUPAC Name |

(2R,3S,5R)-5-(6-amino-8-phenylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C16H17N5O3/c17-14-13-16(19-8-18-14)21(12-6-10(23)11(7-22)24-12)15(20-13)9-4-2-1-3-5-9/h1-5,8,10-12,22-23H,6-7H2,(H2,17,18,19)/t10-,11+,12+/m0/s1 |

InChI Key |

BLYRKJBYXSDVJO-QJPTWQEYSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C(=NC3=C(N=CN=C32)N)C4=CC=CC=C4)CO)O |

Canonical SMILES |

C1C(C(OC1N2C(=NC3=C(N=CN=C32)N)C4=CC=CC=C4)CO)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Deoxy 8 Phenyladenosine and Its Functional Analogues

Transition Metal-Catalyzed Cross-Coupling Reactions for C8 Arylation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been extensively applied to the C8 arylation of 2'-deoxyadenosine (B1664071). These methods typically start from an 8-halo-2'-deoxyadenosine precursor, most commonly 8-bromo-2'-deoxyadenosine (B120125), or proceed via direct C-H bond activation.

Suzuki Cross-Coupling Strategies from 8-Bromo-2'-deoxyadenosine Precursors

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the synthesis of 8-arylpurine nucleosides. libretexts.orgyonedalabs.com This reaction involves the palladium-catalyzed coupling of an organoboron reagent, such as a boronic acid or its ester, with an organohalide. wikipedia.org In the context of 2'-deoxy-8-phenyladenosine synthesis, this translates to the reaction of 8-bromo-2'-deoxyadenosine with phenylboronic acid. rose-hulman.edu

The general catalytic cycle of the Suzuki coupling comprises three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org A base is required to activate the organoboron reagent for the transmetalation step. organic-chemistry.org

Key to the success of the Suzuki coupling are the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent. Various palladium sources, such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, have been employed. The selection of a suitable phosphine (B1218219) ligand is also critical for efficient catalysis.

Table 1: Representative Conditions for Suzuki Cross-Coupling of 8-Bromo-2'-deoxyadenosine with Phenylboronic Acid

| Parameter | Condition | Reference |

| Starting Material | 8-Bromo-2'-deoxyadenosine | rose-hulman.edu |

| Coupling Partner | Phenylboronic acid | rose-hulman.edu |

| Catalyst | Pd(OAc)₂ | rose-hulman.edu |

| Base | Ion-exchange resin (Amberlite IRA-400(OH)) | rose-hulman.edu |

| Solvent | Water and 95% Ethanol | rose-hulman.edu |

| Temperature | 60°C | rose-hulman.edu |

Stille-Type Cross-Coupling Approaches

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that can be employed for the synthesis of C8-arylated nucleosides. wikipedia.org This reaction involves the coupling of an organotin reagent (organostannane) with an organohalide. libretexts.org For the synthesis of 2'-deoxy-8-phenyladenosine, this would involve the reaction of 8-bromo-2'-deoxyadenosine with a phenylstannane reagent, such as tributylphenylstannane.

The mechanism of the Stille reaction is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. libretexts.org However, a significant drawback is the toxicity of the tin reagents and byproducts, which can complicate purification. organic-chemistry.org

While specific examples for the direct synthesis of 2'-deoxy-8-phenyladenosine via Stille coupling are less common in the literature compared to Suzuki coupling, the methodology has been successfully applied for the vinylation of 8-bromo-2'-deoxyadenosine, demonstrating its applicability for C-C bond formation at the C8 position. researchgate.net

Table 2: General Conditions for Stille-Type Cross-Coupling

| Parameter | Condition | Reference |

| Starting Material | 8-Bromo-2'-deoxyadenosine | researchgate.net |

| Coupling Partner | Organostannane (e.g., Sn(CH=CH₂)₄) | researchgate.net |

| Catalyst | Pd(PPh₃)₄ | researchgate.net |

| Solvent | N-Methylpyrrolidone (NMP) | researchgate.net |

| Temperature | 110°C | researchgate.net |

Direct C8-H Arylation of 2'-Deoxyadenosine

Direct C-H bond activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In this approach, a C-H bond is directly converted to a C-C bond, avoiding the need for halogenation of the nucleoside.

The direct C8-H arylation of 2'-deoxyadenosine with aryl iodides has been achieved using a Pd/Cu co-catalyst system. This method requires careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve good yields and minimize side reactions such as deglycosylation.

Chemoenzymatic Synthetic Routes for Derived Structures (e.g., cADPR analogues)

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules. This approach is particularly valuable for the synthesis of functional analogues of 2'-deoxy-8-phenyladenosine, such as cyclic ADP-ribose (cADPR) analogues.

The synthesis of 8-substituted cADPR analogues often utilizes the enzyme ADP-ribosyl cyclase from Aplysia californica. This enzyme demonstrates a high tolerance for modified substrates, allowing for the cyclization of NAD⁺ analogues to their corresponding cADPR derivatives. The general strategy involves the chemical synthesis of the desired 8-substituted 2'-deoxy-NAD⁺ analogue, which is then subjected to enzymatic cyclization.

Phosphoramidite (B1245037) Chemistry for Oligonucleotide Incorporation

The site-specific incorporation of modified nucleosides, such as 2'-deoxy-8-phenyladenosine, into oligonucleotides is essential for studying their effects on DNA structure and function. Phosphoramidite chemistry is the gold standard for solid-phase oligonucleotide synthesis. aragen.com This method involves the sequential addition of protected nucleoside phosphoramidite building blocks to a growing oligonucleotide chain attached to a solid support. youtube.com

To incorporate 2'-deoxy-8-phenyladenosine into an oligonucleotide, a corresponding phosphoramidite derivative must first be synthesized. This typically involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the conversion of the 3'-hydroxyl group into a phosphoramidite moiety. nih.govnih.gov The exocyclic amino group of adenine (B156593) is also protected during the synthesis.

The synthesis of oligonucleotides containing modified bases can sometimes be challenging, with potential for lower coupling efficiencies or side reactions during deprotection. ffame.org Therefore, the choice of protecting groups and the optimization of the synthesis and deprotection conditions are crucial for obtaining the desired modified oligonucleotide in high purity. nih.gov

Table 3: General Steps in Phosphoramidite-Based Oligonucleotide Synthesis

| Step | Description |

| 1. Detritylation | Removal of the 5'-DMT protecting group from the solid-supported nucleoside. |

| 2. Coupling | Reaction of the free 5'-hydroxyl group with the incoming nucleoside phosphoramidite, activated by a catalyst such as tetrazole. |

| 3. Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. |

| 4. Oxidation | Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage. |

| Repeat | The cycle is repeated until the desired oligonucleotide sequence is assembled. |

| Deprotection & Cleavage | Removal of all protecting groups and cleavage of the oligonucleotide from the solid support. |

Chemical Derivatization and Functionalization

The chemical derivatization and functionalization of 2'-deoxy-8-phenyladenosine can provide access to a wide range of analogues with tailored properties. Modifications can be introduced at various positions of the nucleoside, including the sugar moiety, the phenyl ring, and the exocyclic amino group of the adenine base.

For example, the synthesis of C8-arylamine-modified 2'-deoxyadenosine phosphoramidites has been reported. uni-konstanz.de These compounds are valuable for studying the biological consequences of DNA adducts derived from carcinogenic aromatic amines. The synthesis involves the palladium-catalyzed C-N cross-coupling of 8-bromo-2'-deoxyadenosine with an arylamine, followed by conversion to the corresponding phosphoramidite for oligonucleotide incorporation. uni-konstanz.de

Further functionalization of the phenyl ring can be achieved by using substituted phenylboronic acids in the Suzuki coupling reaction. This allows for the introduction of various functional groups, such as nitro, amino, or carboxyl groups, which can be used for further conjugation or to modulate the electronic properties of the molecule.

Introduction of Substituents on the Phenyl Moiety (e.g., Methylphenyl, Phenylethynylphenyl)

The functionalization of the 8-phenyl group of 2'-deoxyadenosine allows for the fine-tuning of its chemical properties. This is typically achieved by employing substituted phenyl boronic acids or terminal alkynes in cross-coupling reactions with an 8-halo-2'-deoxyadenosine precursor.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction has been successfully applied to the synthesis of 8-aryl-2'-deoxyadenosine derivatives. For instance, the synthesis of 8-(4-methylphenyl)-2'-deoxyadenosine has been accomplished by coupling 8-bromo-2'-deoxyadenosine with 4-methylphenylboronic acid. nih.gov This reaction is typically carried out in the presence of a palladium catalyst, such as palladium acetate, and a suitable ligand in a basic aqueous solution. nih.gov The use of water as a solvent offers a more environmentally friendly approach to this synthesis. nih.gov

Table 1: Suzuki-Miyaura Coupling for the Synthesis of 8-(4-methylphenyl)-2'-deoxyadenosine nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| 8-bromo-2'-deoxyadenosine | 4-methylphenylboronic acid | Pd(OAc)2 | PTABS | Triethylamine | Water | 8-(4-methylphenyl)-2'-deoxyadenosine |

To introduce more complex substituents, such as a phenylethynylphenyl group, the Sonogashira cross-coupling reaction is employed. This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper co-catalyst system. The synthesis of 8-(phenylethynyl)-substituted purine (B94841) nucleosides is a well-established procedure. nih.gov This methodology can be extended to create 8-(phenylethynylphenyl)-2'-deoxyadenosine by first synthesizing an iodinated or brominated 8-phenyl-2'-deoxyadenosine intermediate, which can then undergo a Sonogashira coupling with phenylacetylene. Alternatively, a two-step approach involving the Sonogashira coupling of 8-bromo-2'-deoxyadenosine with a protected (phenylethynyl)phenylacetylene derivative can be envisioned.

Table 2: General Scheme for Sonogashira Coupling to Synthesize 8-Alkynyl-2'-deoxyadenosine Derivatives nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| 8-bromo-2'-deoxyadenosine | Terminal Alkyne | Palladium Complex | Copper(I) Iodide | Amine Base | DMF | 8-(1-alkyn-1-yl)-2'-deoxyadenosines |

Cyclization and Conformationally Restricted Analogues

The flexibility of the glycosidic bond in nucleosides allows them to adopt various conformations, primarily described as syn and anti. To study the influence of a specific conformation on biological activity, conformationally restricted analogues are synthesized. This is often achieved by creating a covalent bridge between the nucleobase and the sugar moiety, resulting in a cyclonucleoside.

A common strategy to create such rigid structures involves the formation of an 8,5'-cyclonucleoside. A versatile method for the synthesis of 5'-deoxy-8,5'-cycloadenosine, a conformationally fixed "anti" type of adenosine (B11128), has been reported. nih.gov This method involves the irradiation of a 2',3'-O-isopropylidene-5'-deoxy-5'-phenylthioadenosine precursor, which leads to the formation of the cyclized product in high yield. nih.gov Subsequent deprotection affords the final 5'-deoxy-8,5'-cycloadenosine. nih.gov While this specific example does not start with an 8-phenyl substituent, the principle of photochemical intramolecular cyclization of a suitably derivatized 8-substituted adenosine can be applied to generate conformationally restricted 8-phenyladenosine (B12939001) analogues.

Another approach to inducing a specific conformation is through the introduction of bulky substituents at the 8-position, which can sterically favor a syn conformation. While not a cyclization, the synthesis of 8-halogenated-7-deaza-2'-deoxyguanosine derivatives has been explored to create analogues that preferentially adopt a syn-conformation, similar to 8-oxo-2'-deoxyguanosine. kyushu-u.ac.jp This design principle of using sterically demanding groups to influence the conformational preference can be extended to the 8-phenyl-2'-deoxyadenosine series. The phenyl group itself, depending on its substitution pattern, can influence the rotational freedom around the glycosidic bond.

Table 3: Synthetic Approach for a Conformationally Fixed Cyclonucleoside nih.gov

| Precursor | Reaction Type | Key Reagent | Intermediate | Deprotection | Final Product |

| 2',3'-O-isopropylidene-5'-deoxy-5'-phenylthioadenosine | Photochemical Cyclization | 60W Hg vapor lamp | 2',3'-O-isopropylidene-5'-deoxy-8,5'-cycloadenosine | 0.1N HCl | 5'-deoxy-8,5'-cycloadenosine |

Structural Characterization and Conformational Dynamics of 2 Deoxy 8 Phenyladenosine and Its Derivatives

X-ray Crystallographic Analysis of 8-Aryl-2'-deoxyadenosine Derivatives

X-ray crystallography provides precise atomic-level coordinates, offering an unambiguous view of molecular conformation and intermolecular interactions in the crystalline solid state.

Detailed X-ray diffraction analysis of 8-(4-methylphenyl)-2′-deoxyadenosine, a close derivative of 2'-deoxy-8-phenyladenosine, reveals a complex solid-state arrangement. The crystal structure shows two independent molecules of the compound within the asymmetric unit, along with one water molecule. nih.govresearchgate.net A striking feature is that these two molecules exhibit distinct conformations, particularly in the deoxyribose sugar moiety. nih.govresearchgate.net

One molecule (mole 1) adopts a C3'-exo sugar pucker, while the other (mole 2) displays a C3'-endo pucker. researchgate.net In the C3'-exo form, the C3' atom is displaced by 0.45 Å below the C4'–O–C1' plane. nih.govresearchgate.net Conversely, in the C3'-endo form, the C3' atom is located 0.82 Å above this plane. nih.govresearchgate.net This conformational heterogeneity within a single crystal lattice underscores the shallow energy barrier between different sugar pucker states for this class of molecules. The glycosidic bond, which connects the nucleobase to the sugar, is found in the syn conformation for both molecules, a typical feature for 8-substituted purine (B94841) nucleosides due to the steric hindrance of the aryl group.

| Parameter | Molecule 1 | Molecule 2 |

| Sugar Pucker | C3'-exo | C3'-endo |

| Glycosidic Angle | syn | syn |

| C3' Displacement | 0.45 Å below C4'–O–C1' plane | 0.82 Å above C4'–O–C1' plane |

Data derived from the crystallographic analysis of 8-(4-methylphenyl)-2′-deoxyadenosine hemihydrate. nih.govresearchgate.net

The crystal packing of 8-aryl-2'-deoxyadenosine derivatives is dominated by an extensive network of hydrogen bonds. nih.govresearchgate.net In the structure of 8-(4-methylphenyl)-2′-deoxyadenosine, all three ribose oxygen atoms participate in hydrogen bonding, creating a robust three-dimensional supramolecular assembly. nih.govresearchgate.net

The interactions involve classical hydrogen bonds such as O—H⋯O and N—H⋯O, as well as weaker C—H⋯O and C—H⋯N contacts. researchgate.net These bonds link the nucleoside molecules to each other and to the solvent water molecule. One of the independent molecules is directly linked to four neighboring molecules, while the other is connected to six neighbors, highlighting the complexity of the packing arrangement. nih.gov This intricate network of non-covalent interactions is the primary force governing the stability of the crystal lattice.

Solution-State Conformational Studies by Nuclear Magnetic Resonance (NMR) Spectroscopy

While crystallography provides a static picture, NMR spectroscopy offers insights into the dynamic conformational equilibria of molecules in solution, which is more representative of their state in biological systems.

In solution, nucleosides exist in a dynamic equilibrium between two primary conformations about the N-glycosidic bond: syn and anti. For standard, unmodified purine nucleosides like 2'-deoxyadenosine (B1664071), the anti conformation is sterically favored. However, the introduction of a bulky substituent at the C8 position, such as a phenyl group, creates steric repulsion with the sugar ring, forcing the nucleobase to rotate into the syn conformation. uzh.ch Therefore, 8-aryl-2'-deoxyguanosines and their adenosine (B11128) counterparts are expected to show a strong preference for the syn conformation in solution. uzh.ch This conformational preference can be probed using Nuclear Overhauser Effect (NOE) experiments, which measure through-space interactions between protons on the base and the sugar.

In solution, the sugar pucker conformation can be determined by analyzing the scalar coupling constants (³JH-H) between protons on the sugar ring. northwestern.edu The ³JH1'-H2' coupling constant is particularly informative. northwestern.edu

A small ³JH1'-H2' value (typically 0-2 Hz) and a large ³JH3'-H4' value indicate a predominantly N-type (C3'-endo) conformation.

A large ³JH1'-H2' value (typically 8-10 Hz) and a small ³JH3'-H4' value suggest a predominantly S-type (C2'-endo) conformation. northwestern.edu

Intermediate values for these coupling constants signify a dynamic equilibrium between the N and S conformers. Given that both C3'-endo (N-type) and C3'-exo (an S-type variant) conformations are observed in the solid state for an 8-aryl derivative, it is likely that 2'-deoxy-8-phenyladenosine exists as a flexible mixture of these puckered states in solution. nih.govresearchgate.net

| Conformation | Predominant Pucker | ³JH1'-H2' | ³JH3'-H4' |

| N-type | C3'-endo | Small (Weak cross-peak) | Large (Strong cross-peak) |

| S-type | C2'-endo | Large (Strong cross-peak) | Small (Weak cross-peak) |

Qualitative relationships used in NMR analysis to determine sugar pucker. northwestern.edu

Spectroscopic Features in Relation to Structural Properties and Probing Applications (e.g., UV-Vis Absorption Shifts)

The electronic properties of 2'-deoxy-8-phenyladenosine are significantly altered compared to the parent nucleoside, which is reflected in its UV-Visible absorption spectrum. The purine ring system of adenosine is a chromophore with a characteristic absorption maximum in the ultraviolet range.

The introduction of a phenyl group at the C8 position extends the π-conjugated system of the molecule. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule can absorb light of a lower energy (longer wavelength). This phenomenon leads to a bathochromic shift (or red shift) of the absorption maximum to a longer wavelength compared to unmodified 2'-deoxyadenosine. This distinct spectral signature makes 8-aryl-adenosine derivatives useful as spectroscopic probes in biochemical and biophysical studies, as their absorption properties can report on their local environment or binding interactions. uzh.ch

Molecular Pharmacology and Biochemical Interactions of 2 Deoxy 8 Phenyladenosine Derivatives

Modulation of Intracellular Calcium Signaling

Derivatives of 2'-deoxy-8-phenyladenosine are significant modulators of intracellular calcium (Ca²⁺) signaling, a fundamental process governing a vast array of cellular functions. These compounds exert their influence primarily through interactions with key receptors and channels involved in the mobilization of intracellular Ca²⁺ stores and the regulation of Ca²⁺ influx across the plasma membrane. Their actions on the cyclic ADP-ribose (cADPR) and transient receptor potential melastatin 2 (TRPM2) pathways are of particular pharmacological interest.

Cyclic ADP-Ribose (cADPR) Receptor Interactions

The cADPR signaling pathway is a crucial mechanism for Ca²⁺ release from intracellular stores, such as the endoplasmic reticulum. The cADPR receptor, believed to be the ryanodine receptor (RyR) or a closely associated protein, is the target for cADPR, leading to the mobilization of stored Ca²⁺.

8-Phenyl-2'-deoxy-cADPR, a derivative of 2'-deoxyadenosine (B1664071), has been investigated for its ability to interact with the cADPR receptor. Research has shown that this compound exhibits a complex pharmacological profile, displaying both weak antagonistic and potential partial agonistic properties.

In studies using Jurkat T-lymphocytes, both 8-phenyl-2'-deoxy-cADPR and its parent compound, 8-phenyl-cADPR, were identified as weak antagonists of cADPR-mediated Ca²⁺ release. acs.org Interestingly, the removal of the 2'-hydroxyl group in the ribose moiety does not significantly alter the inhibitory activity for the 8-phenyl derivative, which contrasts with other 8-substituted analogs like 8-amino-cADPR, where the 2'-hydroxyl is crucial for potent antagonism. acs.org This suggests that for compounds with bulky, non-hydrogen bonding substituents at the 8-position, such as a phenyl group, the 2'-hydroxyl group plays a negligible role in their antagonistic binding to the cADPR receptor. acs.org

Conversely, some evidence suggests that analogues with large substituents at the 8-position, like the phenyl group, may also induce Ca²⁺ release, indicating potential partial agonist activity. acs.org This dual activity highlights the nuanced structure-activity relationship at the cADPR receptor, where the nature of the substituent at the 8-position can finely tune the pharmacological response from antagonism to partial agonism.

| Compound | Modification | Observed Activity | Potency Note |

|---|---|---|---|

| 8-Phenyl-2'-deoxy-cADPR | Phenyl at C8, 2'-OH removed | Weak Antagonist | Little difference compared to 8-phenyl-cADPR acs.org |

| 8-Phenyl-cADPR | Phenyl at C8 | Weak Antagonist | - |

| 8-Amino-2'-deoxy-cADPR | Amino at C8, 2'-OH removed | Antagonist / Partial Agonist | 30-fold reduction in antagonistic potency compared to 8-amino-cADPR acs.org |

| 8-Amino-cADPR | Amino at C8 | Potent Antagonist | IC₅₀ value of approximately 0.2 µM acs.org |

Transient Receptor Potential Melastatin 2 (TRPM2) Channel Regulation

The TRPM2 channel is a non-selective cation channel that is permeable to Ca²⁺. frontiersin.org It is activated by intracellular ADP-ribose (ADPR) in response to oxidative stress and plays a critical role in various physiological and pathological processes, including immune response and apoptosis. frontiersin.orgelifesciences.org

8-Phenyl-2'-deoxy-ADPR has emerged as a specific and potent antagonist of the TRPM2 channel. imrpress.com This compound effectively inhibits TRPM2 activation. imrpress.com The antagonistic potency of 8-phenyl-2'-deoxy-ADPR has been quantified, with studies reporting an IC₅₀ value of 3 μmol/L for the inhibition of TRPM2. nih.gov The mechanism of antagonism involves binding to the NUDT9-H domain of the TRPM2 channel, which is the canonical binding site for the agonist ADPR. imrpress.com By occupying this site, 8-phenyl-2'-deoxy-ADPR prevents the channel gating typically induced by ADPR.

| Compound | Target | Activity | IC₅₀ |

|---|---|---|---|

| 8-Phenyl-2'-deoxy-ADPR | TRPM2 Channel | Antagonist | 3 µmol/L nih.gov |

The selectivity of a pharmacological tool is crucial for its utility in dissecting specific cellular pathways. While direct comparative studies on the selectivity of 8-phenyl-2'-deoxy-ADPR against a wide range of other Ca²⁺ mobilizing pathways are not extensively detailed in the available literature, the development of ADPR analogues has generally aimed for high specificity for TRPM2. For instance, other novel ADPR analogues have been synthesized that selectively inhibit TRPM2 channel currents without affecting other TRP channels like TRPM7, TRPM8, TRPV1, or TRPV3. nih.gov

It is known that ADPR itself can activate Ca²⁺ responses through different mechanisms, including purinergic P2X and P2Y receptors in some cell types. nih.gov However, the modifications present in 8-phenyl-2'-deoxy-ADPR are designed to confer selectivity for the ADPR-binding NUDT9-H domain of TRPM2. The antagonistic action of 8-phenyl-2'-deoxy-ADPR is specifically directed at blocking the ADPR-induced activation of TRPM2, and it is not reported to be a broad-spectrum inhibitor of other Ca²⁺ release channels like the IP₃ receptor or a general blocker of purinergic receptors.

Interactions with Key Enzymes in Nucleotide Metabolism and Signaling

The cellular functions of 2'-deoxy-8-phenyladenosine derivatives are not only defined by their interactions with receptors and ion channels but also by their potential interactions with enzymes involved in nucleotide metabolism. These enzymes regulate the levels of signaling molecules and the building blocks for DNA synthesis.

The introduction of a phenyl group at the 8-position of the adenine (B156593) base and the absence of the 2'-hydroxyl group can significantly influence how these compounds are recognized by key metabolic enzymes. For example, the enzyme ribonucleotide reductase (RNR) is responsible for converting ribonucleoside diphosphates (rNDPs) to deoxyribonucleoside diphosphates (dNDPs), a critical step in DNA synthesis. nih.gov The activity of RNR is tightly regulated by allosteric binding of nucleotides to ensure a balanced supply of dNTPs. nih.gov While specific studies on the direct interaction of 8-phenyl-2'-deoxyadenosine with RNR are limited, the structural modifications would likely alter its ability to act as a substrate or allosteric regulator compared to natural nucleosides.

Furthermore, enzymes involved in purine (B94841) biosynthesis and salvage pathways are subject to feedback inhibition by various adenosine (B11128) and guanosine nucleotides. nih.gov The bulky 8-phenyl substituent could potentially alter the binding of 8-phenyl-2'-deoxyadenosine derivatives to the allosteric sites of regulatory enzymes such as PRPP synthetase and PRPP amidotransferase, thereby disrupting the normal regulation of purine nucleotide synthesis. nih.gov

S-Adenosylmethionine Decarboxylase (hAdoMetDC) Binding and Inhibition by 8-Phenyladenine Analogues

S-Adenosylmethionine decarboxylase (AdoMetDC) is a crucial enzyme in the biosynthesis of polyamines, catalyzing the conversion of S-adenosylmethionine (AdoMet) to S-adenosyl-5′-(3-methylthiopropylamine). nih.gov The enzyme's active site accommodates the adenine base of its substrate in a specific orientation, stacked between two phenylalanine residues (Phe223 and Phe7). nih.gov This binding pocket is sterically constrained.

While direct studies on the inhibitory activity of 8-phenyladenine analogues against human AdoMetDC (hAdoMetDC) are not extensively detailed in the available literature, the structural basis of substrate binding allows for well-founded inferences. The C8 position of the adenine ring is directed towards the interior of the active site. The introduction of a large, rigid phenyl group at this position would be expected to cause significant steric hindrance with the confining phenylalanine residues. This steric clash would likely prevent the analogue from adopting the necessary conformation for effective binding and catalysis, making such compounds poor substrates and potential competitive inhibitors. The development of potent hAdoMetDC inhibitors is a key strategy in anticancer and antiparasitic therapies, and structural modifications, including at the C8 position, are an area of medicinal chemistry exploration. nih.govnih.gov

DNA Polymerase Interaction and Effects on DNA Replication

The presence of bulky adducts on DNA bases can significantly impede the process of DNA replication by affecting the function of DNA polymerases. The 8-phenyl group on a deoxyadenosine or deoxyguanosine nucleotide represents such a lesion, distorting the DNA helix and presenting a challenge to the replication machinery.

Primer Extension Studies (e.g., with 8-Phenyl-2'-deoxyguanosine as a model adduct)

To investigate the impact of a C8-aryl adduct on DNA synthesis, primer extension studies have been conducted using templates containing a site-specifically placed 8-phenyl-2'-deoxyguanosine (8-PhdG) lesion, a structural analogue to 8-phenyl-2'-deoxyadenosine. nih.govacs.org These studies reveal that the consequence of the lesion is highly dependent on the specific DNA polymerase involved. nih.gov

When using the Klenow fragment of E. coli DNA polymerase I (both with and without its 3'→5' exonuclease proofreading activity), DNA synthesis was retarded at the site of the 8-PhdG adduct, but the polymerase was largely able to bypass the lesion and synthesize a full-length product. acs.org In stark contrast, the mammalian DNA polymerase α (pol α) was strongly blocked by the 8-PhdG adduct, with primer extension being severely inhibited opposite the lesion. nih.govacs.orgacs.org This suggests that replicative polymerases in mammalian cells may struggle to bypass such bulky C8-aromatic lesions, potentially leading to replication fork stalling. acs.org

Miscoding Specificity in DNA Synthesis

When translesion synthesis does occur opposite the 8-PhdG adduct, the bulky phenyl group can disrupt normal Watson-Crick base pairing, leading to nucleotide misincorporations. Analysis of the fully extended products reveals the miscoding specificity of this lesion. nih.gov

With the exonuclease-deficient Klenow fragment, the polymerase primarily incorporated the correct base, dCMP, opposite 8-PhdG. However, small amounts of dAMP misincorporation were also detected, along with some two-base deletions. nih.gov The proofreading-proficient Klenow fragment exclusively incorporated the correct dCMP. nih.gov Mammalian DNA polymerase α, when able to bypass the lesion, promoted the misincorporation of both dAMP and dGMP, as well as one- and two-base deletions. nih.gov These findings indicate that 8-PhdG is a weak miscoding lesion, capable of inducing G→T and G→C transversions, in addition to deletions. nih.govacs.org The nature of the substituent at the C8 position has been shown to influence the efficiency of translesion synthesis and the specific miscoding properties of the polymerase. acs.org

Table 1: Miscoding Specificity of 8-Phenyl-2'-deoxyguanosine (8-PhdG) with Different DNA Polymerases

| DNA Polymerase | Primary Incorporation | Misincorporation Events | Other Events |

|---|---|---|---|

| Klenow Fragment (exo-) | dCMP (Correct) | dAMP | Two-base deletions |

| Klenow Fragment (exo+) | dCMP (Correct) | None | None |

| DNA Polymerase α | (Strongly blocked) | dAMP, dGMP | One- and two-base deletions |

RNA-Cleaving DNAzyme Catalytic Core Modifications (e.g., 10-23 DNAzyme)

The 10-23 DNAzyme is a single-stranded catalytic DNA molecule capable of cleaving RNA at specific sequences. thno.org Its structure consists of a 15-nucleotide catalytic core flanked by two substrate-recognition arms. The activity of this DNAzyme is highly dependent on the integrity of its catalytic core. researchgate.net

Studies involving the modification of the catalytic core have provided insights into its structure-function relationship. Specifically, the adenosine residue at position 9 (A9) has been a target for substitution with various 2'-deoxyadenosine analogues. nih.govresearchgate.net Research has shown that introducing functional groups at this position can modulate the DNAzyme's catalytic rate. The findings indicate a clear preference for modifications that can participate in hydrogen bonding. nih.govresearchgate.net Analogues with amino and hydroxyl groups were found to be more favorable for enhancing the catalytic rate. researchgate.net

Conversely, the introduction of large, sterically demanding groups was detrimental to the DNAzyme's activity. nih.govresearchgate.net Analogues modified with a phenyl or a tert-butylphenyl group, which are characterized by their spatial occupation rather than hydrogen-bonding capacity, were found to be less favorable for catalytic rate enhancement. researchgate.net Further studies on other bulky C8-modifications, such as 8,5'-cyclo-2'-deoxyadenosine, also showed that such substitutions decrease the catalytic activity of the DNAzyme, likely by increasing the rigidity of the catalytic loop and hampering its flexibility required for optimal function. nih.govmdpi.com This suggests that incorporating 8-phenyl-2'-deoxyadenosine into the catalytic core of a 10-23 DNAzyme would likely inhibit its RNA cleavage activity.

Adenosine Deaminase (ADA) Substrate/Inhibitor Characteristics for Analogues

Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively. abcam.comsigmaaldrich.com The enzyme's active site is highly specific to the conformation of its substrates. Natural substrates like adenosine bind to the active site in the anti conformation, where the base is rotated away from the sugar moiety.

The introduction of a bulky substituent, such as a phenyl group, at the C8-position of the adenine ring forces the nucleoside to adopt a syn conformation, where the base is positioned over the sugar ring. This fixed syn conformation is sterically incompatible with the active site of adenosine deaminase. Therefore, 8-phenyl-2'-deoxyadenosine is expected to be a very poor substrate for ADA. researchgate.net Molecules that can bind to the active site but cannot be catalyzed are often enzyme inhibitors. Consequently, 8-phenyl-2'-deoxyadenosine and similar analogues are predicted to act as inhibitors of adenosine deaminase, preventing the breakdown of natural substrates.

Adenylyl Cyclase Regulatory Modulation

Adenylyl cyclase is a critical enzyme that synthesizes cyclic AMP (cAMP), a key second messenger in cellular signaling. The activity of adenylyl cyclase is modulated by various signals, including the activation of G protein-coupled receptors (GPCRs). Adenosine analogues typically exert their effects on adenylyl cyclase indirectly, by acting as agonists or antagonists at the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). nih.gov The A1 and A3 receptors generally couple to inhibitory G proteins (Gi), leading to a decrease in adenylyl cyclase activity, while A2A and A2B receptors couple to stimulatory G proteins (Gs), causing an increase in enzyme activity. nih.gov

Structure-activity relationship studies of adenosine receptor ligands have shown that substitutions at the N6 and C2 positions of the purine ring are critical for achieving high affinity and selectivity for different receptor subtypes. nih.gov While C8-substituted analogues have been synthesized for various biochemical investigations, their specific activity profiles at adenosine receptors in the context of adenylyl cyclase modulation are not as extensively characterized as N6 or C2-substituted compounds. Recent studies have shown that some adenosine analogues can act as antagonists at the A2A receptor, thereby modulating immune responses. embopress.org However, specific data detailing the direct interaction of 2'-deoxy-8-phenyladenosine with adenylyl cyclase or its potency and selectivity for the different adenosine receptor subtypes are limited in the reviewed literature.

Structure Activity Relationship Sar Investigations of 2 Deoxy 8 Phenyladenosine and Its Analogues

Influence of C8 Substitution on Receptor Binding and Functional Activity

The C8 position of the adenine (B156593) core is a key site for modification to modulate the affinity and selectivity of adenosine (B11128) analogues for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).

The nature of the substituent at the C8 position significantly impacts receptor interaction. Studies have shown that hydrophobic substitutions at this position can abolish binding affinity at the human A2A adenosine receptor (hA2AAR) while maintaining or even enhancing affinity at the human A3 adenosine receptor (hA3AR). This suggests that the binding pocket for C8 substituents in the A2AAR is relatively small compared to that of the A3AR. For instance, C8-substituted derivatives often display greatly reduced binding affinity at the A2AAR but can have high affinity at the A3AR. nih.gov

In contrast, some hydrophobic substitutions at the C8 position are tolerated and can lead to moderate binding affinity at the human A1 adenosine receptor (hA1AR). nih.gov The introduction of various C8 two-chain-length linkers in caffeine, a xanthine derivative, has been explored to enhance adenosine receptor affinity. For example, an unsubstituted benzyloxy linker showed the highest affinity for the A1 adenosine receptor, while a para-chloro-substituted phenoxymethyl linker demonstrated the best A2A adenosine receptor affinity. nih.govresearchgate.net This indicates that both the nature and the position of atoms within the C8 substituent can dictate receptor selectivity.

| Compound | C8 Substituent | Receptor Affinity (Ki, nM) | Receptor Selectivity |

|---|---|---|---|

| Caffeine derivative 1e | Benzyloxy linker | A1: 1520 | A1 selective |

| Caffeine derivative 1d | p-chloro-phenoxymethyl | A2A: 1330 | A2A selective |

| C8-hexynyl derivative 4o | Hexynyl | hA3: 20 | High for hA3AR |

Modification of the phenyl ring attached at the C8 position provides another avenue to fine-tune the pharmacological profile of adenosine analogues. The substitution pattern on the 8-phenyl group significantly affects both affinity and selectivity at adenosine receptors. nih.gov Research on 8-styrylxanthines has shown that substitutions at the 3- and 3,5-positions of the phenyl ring are favored for A2-selectivity. nih.gov Specifically, 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine was found to be a moderately potent and highly A2-selective adenosine antagonist. nih.gov

Similarly, in a series of 8-(substituted-phenyl)xanthines, the position of the substituents on the 8-phenyl group was shown to greatly influence affinity and selectivity, with the A2A receptor tolerating bulkier substituents better than the A1 receptor. nih.gov For N6-phenyladenosines, meta-substituents on the phenyl ring, such as m-hydroxy and m-iodo, led to high A1 selectivity by selectively decreasing the affinity for A2 receptors. nih.gov This suggests that the steric and electronic properties of the substituents on the phenyl ring play a crucial role in differentiating between receptor subtypes.

| Compound | Phenyl Ring Substitution | Receptor Affinity (Ki, nM) | Receptor Selectivity |

|---|---|---|---|

| 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine | 3-chloro | A2A: 54 | 520-fold A2 vs A1 |

| (m-hydroxyphenyl)adenosine | meta-hydroxy | - | High A1 selectivity |

| (m-iodophenyl)adenosine | meta-iodo | - | High A1 selectivity |

Role of the 2'-Deoxyribose Moiety in Biological Activity

The sugar moiety of adenosine analogues is a critical determinant of their biological activity, influencing both their potency and their functional profile as agonists or antagonists.

The presence or absence of the 2'-hydroxyl group on the ribose sugar can have a profound impact on the activity of adenosine analogues. While the ribose moiety was once considered essential for an agonistic profile, recent discoveries have shown that non-nucleoside agonists lacking this group can also activate adenosine receptors. nih.govresearchgate.netnih.gov However, alterations to the ribose unit often lead to inactive compounds or a switch in activity towards an antagonistic profile. researchgate.net

In the context of 8-substituted cyclic ADP-ribose (cADPR) analogues, the deletion of the 2'-hydroxyl group (creating a 2'-deoxy analogue) was found to decrease antagonistic activity, at least in the 8-amino series. acs.orgnih.gov This suggests that the 2'-hydroxyl group is an important motif for the antagonistic properties of these particular 8-substituted cADPR analogues. acs.orgnih.gov Conversely, 2'-deoxy-cADPR itself is nearly as potent as cADPR in mediating Ca2+ release, indicating that the 2'-OH deletion has little effect on the agonistic activity of cADPR in certain systems. acs.org

The 2'-deoxyribose moiety can modulate the balance between agonistic and antagonistic activity. While modifications to the ribose unit can sometimes lead to a loss of activity or a switch to antagonism, some 8-substituted 2'-deoxy analogues have been shown to exhibit agonist activity at higher concentrations. acs.orgnih.gov For example, 8-bromo-2'-deoxy-cADPR was unexpectedly found to be a weak but almost full agonist in sea urchin egg homogenate. acs.orgnih.gov

This modulation is highly dependent on the specific substituent at the C8 position, indicating a complex interplay between the sugar moiety and the C8 substituent in determining the final functional outcome at the receptor. The 2'-hydroxyl group appears to play a role in antagonizing cADPR-induced calcium release, and this role is influenced by the nature of the substituent at the 8-position. acs.org

Impact of Conformational Preferences (Syn/Anti) on Ligand Binding and Activity

The rotational orientation of the purine (B94841) base relative to the sugar ring, known as the syn/anti conformation, is a crucial factor in the interaction of adenosine analogues with their receptors. This conformational preference is heavily influenced by the nature of the substituent at the C8 position.

Bulky substituents at the C8 position tend to favor the syn conformation due to steric hindrance with the sugar moiety. This is in contrast to the endogenous agonist adenosine, which predominantly adopts the anti conformation. The conformational state of the ligand can significantly impact its binding affinity and functional activity. For instance, the A2A adenosine receptor has been shown to have a preference for an intermediate conformation about the glycosidic bond for agonists, while the A3 receptor may favor an anti-conformation.

The introduction of different C8 substituents can therefore pre-organize the ligand into a specific conformation that is more or less favorable for binding to a particular receptor subtype, thereby influencing both potency and selectivity.

Receptor Binding Site Tolerance for Steric Bulk and Hydrogen Bonding Requirements

The exploration of the structure-activity relationships (SAR) of 2'-deoxy-8-phenyladenosine and its analogs has provided valuable insights into the steric and electronic requirements of the adenosine receptor binding sites. The introduction of a phenyl group at the C8 position of 2'-deoxyadenosine (B1664071) significantly influences its interaction with the different adenosine receptor subtypes (A1, A2A, A2B, and A3), revealing important details about the topology and chemical nature of the orthosteric binding pocket.

Research into a series of 8-(substituted-phenyl)xanthines, which are adenosine receptor antagonists, has shown that the substitution pattern on the 8-phenyl group plays a crucial role in determining the affinity and selectivity for adenosine receptors. A key finding from these studies is that the A2A receptor subtype demonstrates a greater tolerance for bulkier substituents on the 8-phenyl ring compared to the A1 receptor subtype nih.gov. This suggests that the binding pocket of the A2A receptor is larger or more accommodating in the region that interacts with the C8-substituent of the ligand.

While direct SAR studies on a comprehensive library of 2'-deoxy-8-phenyladenosine agonists are limited, inferences can be drawn from related classes of adenosine receptor ligands. For instance, in the context of N6-phenyladenosines, substitutions on the phenyl ring have been shown to have pronounced effects on the affinity for A2 adenosine receptors nih.gov. Specifically, meta substitutions on the phenyl ring led to a selective decrease in affinity for A2 receptors, highlighting the sensitivity of this receptor subtype to the placement of substituents on the phenyl ring.

The electronic properties of the substituents on the 8-phenyl ring also contribute to the binding affinity. Electron-withdrawing or electron-donating groups can modulate the electronic distribution of the phenyl ring and the purine core, thereby influencing interactions with the receptor. In a study of anilide derivatives of an 8-phenylxanthine, it was found that anilides substituted in the para-position with electron-withdrawing groups, such as nitro, cyano, and acetyl, bind selectively to human A2B receptors nih.gov.

The following interactive data table summarizes the general trends observed for the impact of different types of substituents on the 8-phenyl ring on the affinity for adenosine receptors, based on findings from related compound series.

| Substituent Type on 8-Phenyl Ring | General Effect on Steric Bulk | Potential for Hydrogen Bonding | Likely Impact on A1 Receptor Affinity | Likely Impact on A2A Receptor Affinity |

|---|---|---|---|---|

| Small, non-polar (e.g., -CH3) | Low | None | Tolerated | Generally well-tolerated |

| Bulky, non-polar (e.g., -C(CH3)3) | High | None | Decreased affinity | Better tolerated than at A1 |

| Hydrogen bond donor (e.g., -OH, -NH2) | Small to moderate | High | Variable; depends on specific interactions | Variable; depends on specific interactions |

| Hydrogen bond acceptor (e.g., -NO2, -CN) | Moderate | High | Variable; depends on specific interactions | Variable; depends on specific interactions |

| Electron-withdrawing (e.g., -Cl, -CF3) | Small to moderate | Low | Variable | Variable |

| Electron-donating (e.g., -OCH3) | Moderate | Low | Variable | Variable |

Advanced Research Applications of 2 Deoxy 8 Phenyladenosine in Chemical Biology

Development as Environment-Sensitive Fluorescent Probes

The conjugation of an aromatic moiety like a phenyl group to the C8 position of a purine (B94841) nucleoside is a common strategy for creating fluorescent probes. These probes can report on their local microenvironment through changes in their fluorescence properties.

Environment-sensitive fluorescent nucleoside analogues exhibit changes in their fluorescence emission spectra in response to alterations in the polarity of their surroundings, a phenomenon known as solvatochromism. This property is particularly valuable for studying nucleic acid dynamics, as changes in conformation, such as the transition from a single-stranded to a double-stranded state, are accompanied by significant changes in the local environment of the probe. While direct studies on the solvatochromic properties of 2'-deoxy-8-phenyladenosine are not extensively detailed in the provided literature, the behavior of similar fluorescent nucleosides suggests that it would exhibit significant solvatochromism. For instance, other fluorescent nucleosides show pronounced changes in their emission spectra and quantum yields when transferred from an aqueous environment to less polar organic solvents chemrxiv.org. This is often attributed to intramolecular charge transfer (ICT) character in the excited state chemrxiv.org.

The fluorescence of such probes can also be sensitive to pH changes. The protonation state of the nucleobase can influence the electronic distribution within the fluorophore, leading to shifts in the emission wavelength and intensity chemrxiv.orgnih.gov. For example, studies on other fluorescent nucleosides have demonstrated that their fluorescence can be modulated by pH, making them useful for monitoring pH-dependent processes in biological systems chemrxiv.orgnih.gov. It is plausible that 2'-deoxy-8-phenyladenosine would exhibit similar pH-dependent fluorescence, allowing it to serve as a reporter for local pH variations within DNA structures or at the interface of DNA-protein interactions.

| Property | Expected Characteristic for 2'-deoxy-8-phenyladenosine | Rationale based on similar compounds |

| Solvatochromism | Emission wavelength and quantum yield are sensitive to solvent polarity. | Aromatic substituents on nucleosides often lead to ICT character, resulting in solvatochromic fluorescence chemrxiv.org. |

| pH-Dependence | Fluorescence properties are likely to be modulated by changes in pH. | Protonation state of the purine ring can alter the electronic properties of the fluorophore, affecting emission chemrxiv.orgnih.gov. |

Utility as DNA Probes for Structural and Biophysical Studies

The incorporation of 2'-deoxy-8-phenyladenosine into DNA oligonucleotides provides a powerful tool for investigating the structure and biophysical properties of nucleic acids. The bulky phenyl group can act as a steric and electronic probe, influencing and reporting on DNA conformation and dynamics.

The introduction of a bulky substituent at the C8 position of a purine can have a significant impact on the thermodynamic stability of a DNA duplex. Studies on other C8-modified nucleosides, such as the oxidatively generated lesion (5'S)-5',8-cyclo-2'-deoxyadenosine, have shown that such modifications can destabilize the DNA duplex nih.govnih.gov. This destabilization is a result of the steric strain imposed by the bulky group, which can disrupt the optimal stacking interactions between adjacent base pairs and alter the local helical parameters rsc.orgatdbio.com.

The melting temperature (Tm) of a DNA duplex containing 2'-deoxy-8-phenyladenosine can be measured to quantify its effect on duplex stability. It is anticipated that the presence of the 8-phenyl group would lead to a decrease in the Tm compared to an unmodified duplex. The extent of this destabilization would depend on the sequence context and the conformation adopted by the phenyl group within the DNA helix.

| Modification | Effect on DNA Duplex Stability | Reference Compound |

| C8-Phenyl Group | Expected to cause a decrease in thermal stability (lower Tm). | Bulky C8 lesions like 8,5'-cyclo-2'-deoxyadenosine are known to destabilize DNA duplexes nih.govnih.gov. |

The π-stacked core of the DNA double helix can mediate the long-range transfer of electronic charge, a process that is implicated in both DNA damage and repair nih.gov. The rate and efficiency of this charge transfer are highly sensitive to the electronic properties of the nucleobases and the integrity of the base stack aps.org. Introducing modified nucleosides with different redox potentials can modulate charge transfer through DNA.

The phenyl group of 2'-deoxy-8-phenyladenosine, with its extended π-system, could potentially influence electron transfer in several ways. Guanine (B1146940) is typically the primary carrier of positive charge (a "hole") in DNA due to its low oxidation potential. An 8-phenyl-substituted adenosine (B11128) could act as a temporary "hole trap" or a "stepping stone," altering the pathway and kinetics of charge migration nih.gov. Theoretical studies on other modified purines have shown that such substitutions can significantly impact the electronic properties and charge distribution within the DNA duplex, thereby influencing the charge transfer process nih.govnih.gov. The ability to synthetically place these modified bases at specific locations allows for detailed investigations into the mechanisms of DNA-mediated charge transfer youtube.com.

Application as Affinity Ligands for Receptor Detection and Purification

Adenosine receptors are a class of G protein-coupled receptors that play crucial roles in various physiological processes and are important drug targets nih.gov. The development of selective ligands for the different subtypes of adenosine receptors (A1, A2A, A2B, and A3) is a major focus of medicinal chemistry nih.govnih.gov. Modified adenosine derivatives are frequently synthesized and evaluated for their binding affinity and selectivity nih.govcam.ac.uk.

While direct application of 2'-deoxy-8-phenyladenosine as an affinity ligand for receptor purification is not explicitly documented in the provided results, its structural features suggest potential in this area. The C8 position of adenosine is a known site for modification to create receptor ligands, and phenyl groups are common moieties in high-affinity receptor antagonists irb.hrresearchgate.net. For instance, the antagonist 8-phenyltheophylline is used to block adenosine receptor effects nih.gov. The development of adenosine derivatives with phenyl groups has led to the identification of potent and selective ligands for various adenosine receptor subtypes nih.govnih.gov. Therefore, 2'-deoxy-8-phenyladenosine could potentially be functionalized to create a solid-phase affinity matrix for the purification of adenosine receptors or used in competitive binding assays to screen for new receptor ligands acs.org.

| Adenosine Receptor Subtype | Common Ligand Features | Potential Role of 8-phenyl-2'-deoxyadenosine |

| A1, A2A, A2B, A3 | Modifications at various positions of the adenosine scaffold, including C2, N6, and C8, often incorporating aromatic groups. nih.govnih.govnih.govirb.hrresearchgate.net | The 8-phenyl group could contribute to binding affinity and selectivity, making it a candidate for ligand development. |

Tools for Probing Nucleic Acid-Enzyme Interactions

Modified nucleosides are invaluable tools for elucidating the mechanisms of enzymes that interact with nucleic acids, such as DNA polymerases and DNA repair enzymes mdpi.com. The introduction of a bulky adduct like the 8-phenyl group can serve as a steric and electronic probe to investigate how these enzymes recognize and process modified DNA.

Studies with other bulky C8-lesions, such as 8,5'-cyclo-2'-deoxyadenosine, have shown that these modifications can block DNA replication and are recognized by the nucleotide excision repair (NER) pathway rather than the base excision repair (BER) pathway nih.govnih.govresearchgate.net. The structural distortion induced by the bulky lesion is a key determinant for recognition by the NER machinery nih.gov. Similarly, incorporating 2'-deoxy-8-phenyladenosine into a DNA template could be used to study how DNA polymerases bypass such a bulky adduct, providing insights into the mechanisms of translesion synthesis nih.govrockefeller.edu. Furthermore, the interaction of DNA repair enzymes with DNA containing this modification could reveal details about the substrate specificity and mechanism of these enzymes semanticscholar.orgresearchgate.net.

| Enzyme Class | Research Application of 8-phenyl-2'-deoxyadenosine | Rationale |

| DNA Polymerases | Investigating the mechanism of translesion synthesis and the fidelity of DNA replication. | The bulky 8-phenyl group can act as a model for a DNA lesion, allowing for the study of how polymerases bypass bulky adducts nih.govrockefeller.edu. |

| DNA Repair Enzymes | Elucidating the recognition and repair mechanisms for bulky DNA adducts. | The structural perturbation caused by the 8-phenyl group can be used to probe the substrate specificity of repair pathways like NER nih.govnih.govresearchgate.net. |

Studies on Restriction Endonuclease Cleavage Specificity

Type II restriction endonucleases are enzymes that recognize specific, typically palindromic, DNA sequences of 4-8 base pairs and cleave the DNA within or near this recognition site. thermofisher.complos.orgresearchgate.net The high fidelity of these enzymes is crucial for their biological function and their widespread use in molecular biology. However, the presence of modified nucleobases within the recognition sequence can significantly impact the binding and catalytic activity of these enzymes.

The introduction of a bulky substituent at the 8-position of purines, such as the phenyl group in 2'-Deoxy-8-phenyladenosine, can sterically hinder the enzyme's ability to properly recognize and cleave the DNA. Research on other 8-substituted adenine (B156593) derivatives has shown varied effects on restriction enzyme activity. For instance, studies on DNA containing 8-bromo- and 8-methyl-adenine have indicated that these smaller modifications are often tolerated by a range of restriction enzymes. nih.gov This suggests that the impact of a modification at this position is not uniform and is likely dependent on the specific enzyme and the nature of the substituent.

Conversely, earlier reports suggested that 8-substituents could block cleavage by certain enzymes like EcoRI. nih.gov This discrepancy highlights the nuanced nature of DNA-protein interactions, where the precise architecture of the enzyme's active site and its flexibility play a critical role in accommodating modified bases. The larger phenyl group of 2'-Deoxy-8-phenyladenosine is expected to present a more significant steric challenge to most restriction endonucleases compared to smaller groups like methyl or bromo.

Interactive Table: Effect of 8-Position Adenine Modifications on Restriction Endonuclease Cleavage

| Modification | Restriction Enzyme | Cleavage Outcome | Reference |

| 8-Bromo-adenine | Various | Generally Cleaved | nih.gov |

| 8-Methyl-adenine | Various | Generally Cleaved | nih.gov |

| 8-Substituents (general) | EcoRI | Reported to be Blocked | nih.gov |

This table summarizes findings on related 8-substituted adenosines to infer the potential effects of the 8-phenyl modification.

The use of oligonucleotides containing 2'-Deoxy-8-phenyladenosine allows researchers to probe the limits of a restriction enzyme's substrate tolerance. By systematically placing this bulky adduct at different positions within and flanking the recognition sequence, it is possible to map the critical contact points between the enzyme and the DNA. Such studies are instrumental in refining our understanding of the principles of sequence-specific DNA recognition and catalysis by restriction enzymes.

Investigation of DNA Repair Mechanisms (using model adducts)

DNA is constantly subjected to damage from both endogenous and environmental sources, leading to the formation of a variety of lesions. Bulky DNA adducts, which cause significant distortions in the DNA double helix, are a major class of such damage. To counteract the deleterious effects of these lesions, cells have evolved sophisticated DNA repair pathways. The primary mechanism for removing bulky adducts in many organisms is Nucleotide Excision Repair (NER). nih.gov

2'-Deoxy-8-phenyladenosine serves as an excellent model for a bulky DNA adduct. Its phenyl group disrupts the normal B-form of DNA, creating a structural distortion that can be recognized by the DNA repair machinery. Oligonucleotides containing this modified nucleoside are synthetically incorporated into DNA substrates to investigate the efficiency and mechanism of their repair.

Studies on structurally related bulky lesions, such as the oxidative DNA lesion 8,5'-(S)-cyclo-2'-deoxyadenosine, have demonstrated that these types of adducts are recognized and repaired by the NER pathway. nih.govresearchgate.net It is hypothesized that 2'-Deoxy-8-phenyladenosine is also a substrate for the NER system. In this pathway, the damage is recognized by a complex of proteins, the DNA surrounding the lesion is unwound, and a segment of the damaged strand is excised. The resulting gap is then filled in by a DNA polymerase using the undamaged strand as a template, and the final nick is sealed by a DNA ligase.

The use of model adducts like 2'-Deoxy-8-phenyladenosine is crucial for dissecting the intricate steps of the NER pathway. By using substrates with a single, defined lesion, researchers can study the binding affinities of individual NER proteins, the kinetics of the excision process, and the fidelity of the subsequent DNA synthesis. These studies provide fundamental insights into how cells maintain the integrity of their genome and protect themselves from the mutagenic and cytotoxic effects of DNA damage.

Interactive Table: Characteristics of Bulky DNA Adducts and their Repair

| Adduct | Structural Feature | Primary Repair Pathway | Significance |

| 8,5'-(S)-cyclo-2'-deoxyadenosine | Bulky, helix-distorting lesion | Nucleotide Excision Repair (NER) | Model for oxidative DNA damage. nih.govresearchgate.net |

| 2'-Deoxy-8-phenyladenosine | Bulky phenyl group at 8-position | Hypothesized to be NER | Model for studying bulky adduct repair. |

This table provides a comparative overview of bulky adducts and their relevance in DNA repair studies.

Future Research Directions and Translational Potential in Chemical Biology

Unaddressed Questions in the Molecular Mechanisms of 2'-Deoxy-8-phenyladenosine Action

The primary molecular consequence of the C8-phenyl substitution is a strong preference for the syn glycosidic bond conformation, a stark contrast to the natural anti conformation of deoxyadenosine in B-DNA. This enforced conformation is a potent driver of localized DNA structural changes, most notably the transition from right-handed B-DNA to left-handed Z-DNA. nih.govresearchgate.netnih.gov While this foundational principle is established, its downstream biological consequences remain largely unexplored, presenting several critical areas for future investigation.

A major gap in understanding lies in the interaction between DNA containing 2'-deoxy-8-phenyladenosine and the cellular machinery responsible for DNA metabolism. Key questions include:

DNA Replication: How do replicative and translesion synthesis DNA polymerases respond to encountering this lesion? Does it act as a block to replication, leading to stalled forks, or is it bypassed, and if so, with what fidelity? Studies on related C8-aryl-guanine adducts have shown varied mutagenic outcomes depending on the polymerase involved. nih.gov

DNA Repair: Bulky DNA adducts are typically recognized and removed by the Nucleotide Excision Repair (NER) pathway. nih.gov It is crucial to determine if 2'-deoxy-8-phenyladenosine is a substrate for NER. Investigating the recognition and processing of this lesion by key NER proteins would provide insight into its persistence and potential for long-term biological effects. The repair of other bulky lesions, such as 8,5'-cyclo-2'-deoxyadenosine, by NER suggests this is a probable but unconfirmed pathway. nih.govnih.gov

Transcription: Does the presence of 2'-deoxy-8-phenyladenosine in a gene's coding or regulatory region affect transcription by RNA polymerases? Blocked transcription is a known consequence of other bulky lesions and a potential mechanism of cytotoxicity. nih.gov

Protein Recognition: The formation of Z-DNA is not merely a structural curiosity; specific Z-DNA binding proteins exist within the cell and are implicated in processes like gene regulation and immune response. nih.govoup.com A critical unanswered question is which, if any, of these proteins recognize and bind to Z-DNA tracts induced by 2'-deoxy-8-phenyladenosine and what the functional outcome of this binding is.

| Known Molecular Effects | Unaddressed Mechanistic Questions |

| Enforces syn glycosidic conformation. | How do DNA polymerases interact with this lesion? |

| Induces localized B-DNA to Z-DNA transition. nih.govresearchgate.net | Is the lesion recognized and repaired by the NER pathway? nih.gov |

| Alters DNA duplex stability. | Does it block or impede transcription by RNA polymerases? |

| Creates significant helical distortion. | Which Z-DNA binding proteins recognize these structures? nih.govoup.com |

Opportunities for De Novo Design of Functional Analogues

Scaffold Modification Strategies:

Phenyl Ring Functionalization: The phenyl group is amenable to a wide range of substitutions. Adding electron-withdrawing or electron-donating groups can modulate the electronic properties and stacking interactions of the nucleoside. wvu.edu Installing reactive groups, fluorophores, or affinity tags could create probes for identifying binding partners or tracking the molecule's subcellular localization.

Sugar Moiety Alterations: Modifications to the 2'-deoxyribose sugar can influence nucleoside stability, conformation, and interaction with enzymes. Synthesizing analogues with changes at the 2' position, for example, could enhance resistance to enzymatic degradation or alter binding affinity to polymerases or kinases. chemrxiv.org

Computational and High-Throughput Approaches:

Generative AI Models: Modern computational tools, including generative artificial intelligence, can design novel nucleoside analogues in silico by exploring vast chemical spaces. chemrxiv.orgchemrxiv.org These models can be trained on existing data to predict molecules with desired properties, such as enhanced binding to a specific protein target, thereby accelerating the discovery process.

Combinatorial Synthesis: The development of efficient, late-stage functionalization reactions allows for the rapid synthesis of diverse libraries of 2'-deoxy-8-phenyladenosine analogues. nih.gov These libraries can then be used in high-throughput screening assays to identify compounds with specific biological functions.

| Modification Site | Potential Modification | Desired Functional Outcome |

| C8-Phenyl Ring | Substituents (e.g., -NO₂, -CF₃, -OH) | Modulate electronic properties, alter Z-DNA stability. wvu.edu |

| Fluorophores (e.g., Bodipy) | Create fluorescent probes for imaging. | |

| Biotin/Click-chemistry handles | Enable affinity purification of binding partners. | |

| Deoxyribose Sugar | 2'-Fluoro, 2'-O-Methyl | Increase metabolic stability, alter sugar pucker. chemrxiv.org |

| LNA (Locked Nucleic Acid) | Constrain conformation for enhanced binding. | |

| Purine (B94841) Core | 7-Deaza or 8-Aza substitution | Modify H-bonding patterns and base stacking. mdpi.comnih.gov |

| C2 or N6 substitution | Explore additional protein-ligand interactions. |

Broader Implications for Understanding Nucleoside Chemistry and Biology

The study of 2'-deoxy-8-phenyladenosine and its analogues extends far beyond the properties of a single molecule, offering fundamental insights into nucleoside chemistry and the biology of nucleic acids.

The most significant implication is its use as a tool to investigate the structure and function of non-canonical DNA, particularly Z-DNA. While Z-DNA-forming sequences exist in the genome, they are often transient and require specific conditions like negative supercoiling to form. nih.govoup.com C8-aryl nucleosides provide a mechanism to stabilize Z-DNA, allowing for detailed study of its physical properties and its interactions with cellular proteins. nih.govresearchgate.net Given the links between Z-DNA and biological processes such as transcription regulation, genome instability, and disease, these analogues are invaluable for elucidating the roles of alternative DNA conformations in the cell. nih.govlife-science-alliance.org

Furthermore, 2'-deoxy-8-phenyladenosine serves as a model for understanding how the cell responds to bulky DNA damage. Chemical adducts from environmental mutagens can be large and distort the DNA helix. nih.gov Studying the processing of this defined, bulky lesion by DNA repair and replication enzymes provides a clearer picture of the mechanisms that maintain genome integrity.

Finally, the synthesis and functionalization of 8-substituted purines contribute to the broader toolkit of chemical biology. rsc.orgresearchgate.net Developing robust synthetic routes and exploring the structure-activity relationships of these compounds expands the chemical space available for designing nucleoside-based drugs, diagnostics, and molecular probes.

| Feature | B-DNA (Canonical) | Z-DNA (Induced by 8-Aryl Purines) |

| Helical Sense | Right-handed | Left-handed |

| Glycosidic Bond | anti for all bases | anti for pyrimidines, syn for purines |

| Repeating Unit | 1 base pair | 2 base pairs (dinucleotide) |

| Backbone | Smooth, continuous | Zig-zag pattern nih.gov |

| Biological Role | Primary information storage | Gene regulation, immune response, genome instability nih.govlife-science-alliance.org |

Q & A

[Basic] What safety protocols are recommended for handling 2'-deoxyadenosine derivatives in laboratory settings?

Answer:

- General Handling: Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks.

- First Aid Measures :

- Inhalation : Immediately move the individual to fresh air. Administer artificial respiration if breathing is impaired, and seek medical attention .

- Skin Contact : Wash thoroughly with soap and water.

- Storage : Store in a cool, dry place away from incompatible substances (e.g., strong oxidizing agents).

- Documentation : Always provide the safety data sheet (SDS) to medical personnel in case of exposure .

[Basic] What synthetic routes are used to introduce phenyl groups at the 8-position of 2'-deoxyadenosine derivatives?

Answer:

A multi-step synthesis approach is typically employed:

Protection of the Sugar Moiety : Use TPDS-Cl₂ in pyridine to protect hydroxyl groups (59% yield) .

Thiocarbonylation : React with PhOC(S)Cl in dichloromethane (DCM) and dimethylaminopyridine (DMAP) (89% yield) .

Radical Allylation : Utilize allyl-SnBu₃ and AIBN under UV light (85% yield) .

Oxidation and Cleavage : OsO₄/N-methylmorpholine N-oxide (NMO) for dihydroxylation, followed by NaIO₄ cleavage (79–86% yield) .

Final Deprotection : Use tetrabutylammonium fluoride (TBAF) to remove protecting groups (83% yield) .

[Advanced] How does the absence of the 2'-hydroxyl group impact the antagonistic activity of 8-substituted cADPR analogues?

Answer:

- Key Finding : Deletion of the 2'-OH group in 8-phenyl-2'-deoxy-cADPR reduces antagonistic activity in Jurkat T-lymphocytes and sea urchin egg homogenates (SUH). For example, 8-amino-2'-deoxy-cADPR showed diminished antagonism compared to its ribose counterpart .

- Methodological Insight :

- Assay Design : Compare Ca²⁺ release profiles in SUH and Jurkat cells using fluorometric assays.

- Structural Analysis : Use NMR/X-ray crystallography to evaluate hydrogen bonding between the 2'-OH and receptor residues.

- SAR Studies : Synthesize 2'-deoxy and ribose analogues to isolate the 2'-OH effect .

[Advanced] How can researchers assess dual agonist/antagonist activity in 8-phenyl-2'-deoxy-cADPR?

Answer:

- Concentration-Dependent Assays :

- Low Concentrations (1–10 nM) : Measure antagonism by pre-incubating the compound with SUH/Jurkat cells, then challenging with cADPR. Monitor Ca²⁺ flux inhibition .

- High Concentrations (>100 nM) : Test agonist activity by directly adding the compound and quantifying Ca²⁺ release.

- Membrane Permeability : Use whole sea urchin eggs to confirm cellular uptake (e.g., 8-bromo-2'-deoxy-cADPR showed permeant agonist activity) .